molecular formula C28H30N2O7S2 B2797007 Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate CAS No. 476365-38-5

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate

Cat. No. B2797007
CAS RN: 476365-38-5
M. Wt: 570.68
InChI Key: QDIPCIGDBXAUAO-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate” is a complex organic molecule. It contains several functional groups including a benzo[d][1,3]dioxol group, a thiophene group, and a piperidinylsulfonyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling . The synthesis involved several steps including bromination, coupling, deprotection, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol group is a fused ring system that includes a benzene ring and a 1,3-dioxol ring . The thiophene group is a five-membered ring containing four carbon atoms and one sulfur atom . The piperidinylsulfonyl group contains a piperidine ring attached to a sulfonyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of its various functional groups. For example, the benzo[d][1,3]dioxol group could potentially undergo electrophilic aromatic substitution reactions . The thiophene group, being aromatic, might also participate in similar reactions .

Scientific Research Applications

Synthesis and Characterization

The synthesis of thiophene and benzothiophene derivatives, including compounds with structures similar to the one , involves complex chemical reactions aimed at creating compounds with specific properties. For instance, the reaction of thioamide with 2-chloroacetoacetate has led to the creation of novel compounds with yields above 60% (Tang Li-jua, 2015). Such synthetic pathways are crucial for developing new materials and drugs, showcasing the compound's relevance in synthetic organic chemistry.

Molecular Hybridization and Biological Activities

Research on derivatives of thiophene and benzothiophene, which share a core structural similarity with the chemical , has also explored their biological activities. For example, molecular hybridization techniques have been used to design compounds that inhibit Mycobacterium tuberculosis GyrB, indicating potential applications in treating tuberculosis. One study found a compound exhibiting significant activity against this bacterial target, highlighting the therapeutic potential of these derivatives (V. U. Jeankumar et al., 2013).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of synthesized compounds, including those structurally related to "Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate," have been a subject of investigation. Studies have demonstrated the synthesis of N-substituted derivatives showing moderate to significant activity against both Gram-negative and Gram-positive bacteria, revealing the compound's potential in developing new antimicrobial agents (H. Khalid et al., 2016).

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the search results, similar compounds have shown anticancer activity. For instance, certain 1-benzo[1,3]dioxol-5-yl-indoles have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Future Directions

The compound and its derivatives could potentially be explored further for their anticancer properties. Further optimization of the structure could potentially lead to more active analogs . Additionally, a more comprehensive understanding of the structure-activity relationships of these types of compounds could be developed .

properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O7S2/c1-3-35-28(32)25-18(2)24(16-19-7-12-22-23(15-19)37-17-36-22)38-27(25)29-26(31)20-8-10-21(11-9-20)39(33,34)30-13-5-4-6-14-30/h7-12,15H,3-6,13-14,16-17H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIPCIGDBXAUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate

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